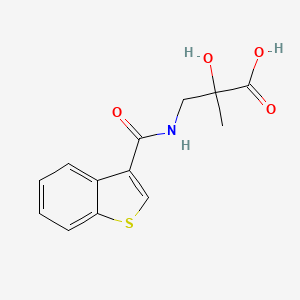
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid, also known as GT-3 or glycine transporter 1 (GlyT1) inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GT-3 is a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in the central nervous system.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and memory. Moreover, it has been found to have antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders.
Mécanisme D'action
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid works by inhibiting the reuptake of glycine by GlyT1. This leads to an increase in extracellular glycine levels, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor activity. This can improve cognitive function and memory and has been found to have antipsychotic, antidepressant, and anxiolytic effects. Moreover, it has been shown to have a neuroprotective effect against ischemic injury, making it a potential candidate for the treatment of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the central nervous system. However, its low solubility in water and the relatively low yield of its synthesis method can be a limitation for lab experiments.
Orientations Futures
The potential therapeutic applications of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid are still being explored, and there are several future directions for research in this field. One direction is to investigate its efficacy in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more efficient synthesis methods and improve its pharmacokinetic properties to enhance its therapeutic potential. Finally, the development of more selective GlyT1 inhibitors could provide a better understanding of the role of glycine in the central nervous system and lead to the development of novel therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the final product. The yield of this synthesis method is reported to be around 50%.
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSIULUZQLZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)